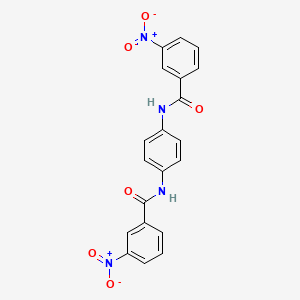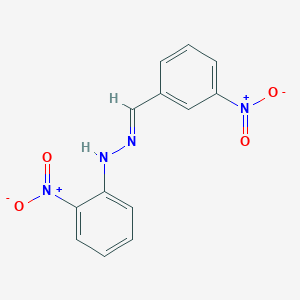
N,N'-1,4-phenylenebis(3-nitrobenzamide)
Vue d'ensemble
Description
N,N'-1,4-phenylenebis(3-nitrobenzamide), commonly known as PNBA, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. PNBA belongs to the family of bisbenzamides, which are known for their ability to bind to DNA and modulate its structure and function.
Applications De Recherche Scientifique
PNBA has been investigated for its potential use in various scientific fields, including molecular biology, biochemistry, and biophysics. PNBA has been shown to selectively bind to DNA at the minor groove, which can modulate DNA structure and function. This property of PNBA has led to its use as a tool for studying DNA-protein interactions, DNA replication, and transcriptional regulation.
Mécanisme D'action
PNBA binds to DNA at the minor groove through hydrogen bonding and hydrophobic interactions. The binding of PNBA to DNA can cause a distortion in the DNA structure, which can affect the interactions between DNA and proteins. PNBA has been shown to inhibit the activity of DNA polymerases, which are enzymes that are involved in DNA replication. PNBA has also been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
PNBA has been shown to have anticancer activity in vitro and in vivo. PNBA has been shown to induce apoptosis, or programmed cell death, in cancer cells. PNBA has also been shown to inhibit the growth of cancer cells by modulating DNA structure and function. PNBA has been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
PNBA has several advantages for lab experiments, including its high purity, stability, and solubility in water. PNBA is also relatively easy to synthesize, which makes it readily available for research purposes. However, PNBA has some limitations, including its potential toxicity and its limited solubility in organic solvents.
Orientations Futures
There are several future directions for research on PNBA. One area of research is the development of PNBA derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of PNBA on DNA structure and function. Additionally, PNBA could be investigated for its potential use as an antiviral agent against emerging viral diseases. Finally, PNBA could be investigated for its potential use as a tool for studying DNA-protein interactions and gene regulation.
Propriétés
IUPAC Name |
3-nitro-N-[4-[(3-nitrobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-3-1-5-17(11-13)23(27)28)21-15-7-9-16(10-8-15)22-20(26)14-4-2-6-18(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWZNRYEYUCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,4-phenylenebis(3-nitrobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835383.png)


![4-({[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl)-2-methoxyphenol](/img/structure/B3835394.png)
![butyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B3835399.png)
![2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835410.png)
![1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate](/img/structure/B3835418.png)

![8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3835427.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3835444.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835451.png)

